molecular formula C10H12BF3O3 B1322086 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid CAS No. 313545-40-3

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B1322086
CAS No.: 313545-40-3
M. Wt: 248.01 g/mol
InChI Key: MQWMPOPSYRZCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H12BF3O3 and its molecular weight is 248.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

  • Dehydrative Amidation: 2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, useful in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
  • Synthesis of 4-Arylcoumarins: A study describes the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids, highlighting its utility in producing biologically active compounds (Yamamoto & Kirai, 2008).
  • Synthesis of Biaryls: A nickel(0)-catalyzed cross-coupling reaction of chloroarenes with phenylboronic acids enables the efficient synthesis of biaryls, crucial in pharmaceutical development (Saito, Sakai, & Miyaura, 1996).

Antimicrobial Activity

  • Antibacterial Agents: Phenylboronic acids, including derivatives like 5-Trifluoromethyl-2-formylphenylboronic acid, have shown potential as antibacterial agents against various bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2020).

Material Science and Nanotechnology

  • Nanocomposite Synthesis: The Ag/zeolite nanocomposite, utilizing phenylboronic acid, is used for ligand-free oxidative hydroxylation of phenylboronic acid to phenol, and the reduction of various dyes at room temperature (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
  • Drug Delivery Systems: Phenylboronic acid-decorated polymeric nanomaterials are used in advanced bio-application, such as drug delivery systems and biosensors, due to their unique chemistry (Lan & Guo, 2019).

Carbohydrate Chemistry

  • Applications in Carbohydrate Chemistry: Phenylboronic acid is used for the synthesis of specifically substituted or oxidized sugar derivatives, showcasing its significant role in carbohydrate chemistry (Ferrier, 1972).

Supramolecular Chemistry

  • Supramolecular Assemblies: Phenylboronic acids, including derivatives, are used in the design and synthesis of supramolecular assemblies, demonstrating their significant role in molecular interactions and structure formation (Pedireddi & Seethalekshmi, 2004).

Other Applications

  • Optical Modulation: Phenyl boronic acids grafted onto carbon nanotubes have been studied for their potential in optical modulation, linking molecular structure to SWNT optical properties (Mu et al., 2012).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The future directions for the study and application of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid and similar compounds could involve further exploration of their antimicrobial properties . Additionally, their use in the synthesis of other compounds and in various chemical reactions could be further explored .

Mechanism of Action

Target of Action

The primary target of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected biochemical pathway is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also suggests that it may be resistant to various environmental factors, contributing to its efficacy and stability .

Biochemical Analysis

Biochemical Properties

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly important in the inhibition of serine proteases and other enzymes that have active site serine residues .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture and high temperatures. Long-term studies have shown that the effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments for its interactions with biomolecules .

Properties

IUPAC Name

[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-6(2)17-7-3-4-9(11(15)16)8(5-7)10(12,13)14/h3-6,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWMPOPSYRZCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(C)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621625
Record name {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313545-40-3
Record name {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.